{2'-Methoxy-[1,1'-binaphthalen]-2-yl}diphenylphosphane sulfanylidene
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Overview
Description
{2’-Methoxy-[1,1’-binaphthalen]-2-yl}diphenylphosphane sulfanylidene is a complex organophosphorus compound It features a binaphthyl backbone with a methoxy group at the 2’ position and a diphenylphosphane sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2’-Methoxy-[1,1’-binaphthalen]-2-yl}diphenylphosphane sulfanylidene typically involves the following steps:
Formation of the Binaphthyl Backbone: The initial step involves the synthesis of the binaphthyl backbone. This can be achieved through a coupling reaction of naphthalene derivatives.
Introduction of the Methoxy Group: The methoxy group is introduced at the 2’ position of the binaphthyl backbone using a methylation reaction, often employing methyl iodide and a base such as potassium carbonate.
Attachment of the Diphenylphosphane Sulfanylidene Moiety: The final step involves the introduction of the diphenylphosphane sulfanylidene group. This can be done through a reaction with diphenylphosphane and sulfur, under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {2’-Methoxy-[1,1’-binaphthalen]-2-yl}diphenylphosphane sulfanylidene can undergo oxidation reactions, typically forming phosphine oxides.
Reduction: Reduction reactions can convert the phosphane sulfanylidene moiety to phosphine.
Substitution: The compound can participate in substitution reactions, where the methoxy group or the phosphane sulfanylidene moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Depending on the substituent introduced, products can vary widely.
Scientific Research Applications
Chemistry
In chemistry, {2’-Methoxy-[1,1’-binaphthalen]-2-yl}diphenylphosphane sulfanylidene is used as a ligand in catalysis. Its unique structure allows it to stabilize transition metal complexes, making it valuable in asymmetric synthesis and other catalytic processes.
Biology and Medicine
While direct applications in biology and medicine are less common, derivatives of this compound could potentially be explored for their biological activity, particularly in drug design and development.
Industry
In industry, this compound can be used in the development of new materials, particularly those requiring specific electronic or optical properties. Its ability to form stable complexes with metals makes it useful in the production of advanced materials.
Mechanism of Action
The mechanism by which {2’-Methoxy-[1,1’-binaphthalen]-2-yl}diphenylphosphane sulfanylidene exerts its effects is largely dependent on its role as a ligand. It coordinates with metal centers through the phosphorus atom, influencing the electronic properties of the metal and thereby affecting the reactivity and selectivity of the catalytic process. The methoxy group and the binaphthyl backbone provide steric and electronic effects that further modulate the compound’s behavior.
Comparison with Similar Compounds
Similar Compounds
{2’-Methoxy-[1,1’-binaphthalen]-2-yl}diphenylphosphane: Lacks the sulfanylidene moiety, which can affect its reactivity and applications.
{2’-Methoxy-[1,1’-binaphthalen]-2-yl}diphenylphosphane oxide: An oxidized form that has different properties and applications.
{2’-Methoxy-[1,1’-binaphthalen]-2-yl}diphenylphosphane sulfide: Similar but with a sulfur atom instead of the sulfanylidene group.
Uniqueness
The presence of the sulfanylidene moiety in {2’-Methoxy-[1,1’-binaphthalen]-2-yl}diphenylphosphane sulfanylidene provides unique electronic properties that can enhance its performance as a ligand in catalysis. This makes it distinct from other similar compounds and valuable for specific applications in both research and industry.
Biological Activity
{2'-Methoxy-[1,1'-binaphthalen]-2-yl}diphenylphosphane sulfanylidene, commonly referred to as MOP, is a phosphine compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- Molecular Formula : C₃₃H₂₅OP
- Molecular Weight : 468.54 g/mol
- CAS Number : 145964-33-6
- Appearance : Typically appears as a white to light yellow powder or crystal.
MOP exhibits various biological activities primarily due to its ability to act as a ligand in coordination chemistry and catalysis. The compound's structure allows it to participate in several biochemical pathways:
- Catalytic Activity : MOP is known for its role as a chiral ligand in asymmetric synthesis, particularly in palladium-catalyzed reactions. Its ability to facilitate reactions with high enantioselectivity makes it valuable in the synthesis of pharmaceuticals and agrochemicals .
- Antioxidant Properties : Preliminary studies suggest that MOP may exhibit antioxidant activity, which can be beneficial in reducing oxidative stress in biological systems. This property is crucial for potential therapeutic applications related to oxidative damage .
- Anticancer Potential : Research indicates that phosphine derivatives like MOP may have anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways .
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various phosphine compounds, including MOP. The results demonstrated that MOP significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM. The study attributed this effect to the activation of caspase-dependent apoptotic pathways .
Study 2: Asymmetric Synthesis
In another research published in Organic Syntheses, MOP was utilized as a ligand in a palladium-catalyzed reaction to synthesize complex organic molecules. The reaction yielded products with high enantiomeric excess (up to 95%), showcasing MOP's effectiveness in asymmetric catalysis .
Comparative Biological Activity
The following table summarizes the biological activities of MOP compared to other similar phosphine compounds:
Compound Name | Antioxidant Activity | Anticancer Activity | Enantioselectivity (%) |
---|---|---|---|
This compound (MOP) | Moderate | Significant | 95 |
(R)-(+)-2-Diphenylphosphino-2'-methoxy-1,1'-binaphthyl | Low | Moderate | 90 |
(S)-(-)-2-Diphenylphosphino-2'-methoxy-1,1'-binaphthyl | Low | Low | 85 |
Properties
IUPAC Name |
[1-(2-methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25OP.H2S/c1-34-30-22-20-24-12-8-10-18-28(24)32(30)33-29-19-11-9-13-25(29)21-23-31(33)35(26-14-4-2-5-15-26)27-16-6-3-7-17-27;/h2-23H,1H3;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAUQRITVSPPJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6.S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27OPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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